2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole
Description
2-[1-(Furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a piperidine ring substituted with a furan-3-carbonyl group. The piperidine ring introduces conformational flexibility, while the furan-3-carbonyl group adds a planar, electron-rich heteroaromatic substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize aromatic and hydrogen-bonding motifs.
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(13-7-9-22-11-13)20-8-3-4-12(10-20)16-18-14-5-1-2-6-15(14)19-16/h1-2,5-7,9,11-12H,3-4,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYAQOXWKPTFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The benzodiazole core can undergo electrophilic and nucleophilic substitutions to introduce various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions on the benzodiazole core can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-[1-(3-Methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (CAS 942864-89-3)
1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole Dihydrochloride
- Molecular Formula : C12H16N3Cl2 (dihydrochloride form)
- Substituent : Methyl group on the benzodiazole nitrogen
- Key Differences : Lacks the acylated piperidine substituent, reducing steric bulk and polarity. The dihydrochloride salt improves aqueous solubility compared to the neutral furan-3-carbonyl derivative .
2-(Piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole Dihydrochloride
- Substituent : Isopropyl group on the benzodiazole nitrogen
- The dihydrochloride form mitigates this trade-off .
Analogues with Simplified or Modified Cores
1-(Piperidin-3-yl)-1H-1,3-benzodiazole
- Molecular Formula : C12H14N3 (estimated)
- Molecular Weight : ~195.1 g/mol
- Key Differences: No substituent on the piperidine nitrogen, resulting in a smaller, less complex structure. This simplification may reduce synthetic complexity but limit target specificity .
2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole
- Substituent : Pyridine-methanesulfonyl group
Physicochemical and Pharmacokinetic Considerations
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~323.3 g/mol | ~2.1 | 1 | 5 |
| 2-[1-(3-Methoxybenzoyl)piperidin-3-yl]-... | 335.4 g/mol | ~2.8 | 1 | 5 |
| 1-Methyl-2-(piperidin-3-yl)-... | ~206.7 g/mol | ~1.5 | 1 | 3 |
- Key Trends :
- The furan-3-carbonyl and 3-methoxybenzoyl substituents increase molecular weight and lipophilicity (LogP) compared to simpler analogs.
- The dihydrochloride salts (e.g., ) improve solubility but add counterions, altering formulation requirements.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of piperidine derivatives with furan-3-carbonyl chloride under anhydrous conditions (e.g., DCM solvent, triethylamine as a base).
- Step 2 : Cyclization of intermediates with o-phenylenediamine analogs in polar aprotic solvents (e.g., DMF) under reflux.
- Optimization : Catalyst screening (e.g., CuI for click chemistry) and solvent selection (e.g., acetonitrile vs. THF) significantly impact yield. Evidence from analogous benzodiazole syntheses shows that yields >70% are achievable with 24-hour reaction times and inert atmospheres.
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ from the furan-3-carbonyl group.
- NMR : ¹H NMR resolves piperidine protons (δ 1.5–3.5 ppm) and benzodiazole aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies quaternary carbons in the benzodiazole core.
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error).
- Elemental Analysis : Combustion analysis ensures C, H, N content matches calculated values (e.g., <0.4% deviation).
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzodiazole core) influence the compound’s bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Substitution Patterns : Compare analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzodiazole ring. For example, fluorinated aryl thiazole-triazole acetamide derivatives show enhanced binding to kinase targets.
- Piperidine Modifications : Replace the furan-3-carbonyl group with other acyl moieties (e.g., 4-methoxyphenethyl) to assess solubility and target affinity .
- Data Interpretation : Use IC₅₀ values from enzyme inhibition assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity.
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Methodology :
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., in kinases) using PDB structures (e.g., 1XKK). Evidence from similar benzodiazole derivatives shows hydrogen bonding with conserved residues (e.g., Lys68 in EGFR).
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding.
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition).
Q. How can researchers resolve contradictions in reported bioactivity data across benzodiazole derivatives?
- Methodology :
- Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times). For instance, cytotoxicity assays in MCF-7 vs. HEK293 cells may yield divergent results due to metabolic differences.
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., AID 1259351) with in-house results to identify outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
